molecular formula C12H8N2O2 B12867369 3H-pyrrolo[2,3-c]quinoline-1-carboxylic acid

3H-pyrrolo[2,3-c]quinoline-1-carboxylic acid

Cat. No.: B12867369
M. Wt: 212.20 g/mol
InChI Key: HTRWAWHNIOVMHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3H-Pyrrolo[2,3-c]quinoline-1-carboxylic acid is a tricyclic heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. This scaffold is recognized as a core structure in numerous biologically active molecules and alkaloids . The presence of multiple nitrogen atoms and a carboxylic acid functional group makes it a valuable precursor for the synthesis of more complex derivatives, such as amides and esters, for pharmacological screening and structure-activity relationship (SAR) studies . The pyrrolo[2,3-c]quinoline ring system is related to privileged structures in drug discovery, with documented interest in areas such as cell cycle inhibition . Researchers utilize this chemotype as a key building block for developing novel therapeutic agents. The compound is provided for research and development purposes only. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C12H8N2O2

Molecular Weight

212.20 g/mol

IUPAC Name

3H-pyrrolo[2,3-c]quinoline-1-carboxylic acid

InChI

InChI=1S/C12H8N2O2/c15-12(16)8-5-13-10-6-14-9-4-2-1-3-7(9)11(8)10/h1-6,13H,(H,15,16)

InChI Key

HTRWAWHNIOVMHX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=N2)NC=C3C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Sequence Highlights:

Step Description Key Reagents/Conditions Yield/Notes
1 Synthesis of 2-(pyrrol-3-yl)aniline derivatives via Suzuki–Miyaura coupling Pd(OAc)2, SPhos, pyrrole-3-boronic acid pinacol ester Moderate to good yields
2 Formation of urea derivatives by reaction with isocyanates Isocyanates, room temperature Yields ~60%
3 Conversion of urea to carbodiimide intermediates CBr4, PPh3, Et3N Yields ~74%
4 Electrocyclization of carbodiimide intermediates TBAF in 1,2-dichlorobenzene, desilylation Smooth cyclization to pyrroloquinoline core
5 Functional group transformations to introduce carboxylic acid or other substituents Hydrolysis, triflation, substitution Variable yields

This method leverages the 2-azahexatriene system in carbodiimides to facilitate electrocyclization, efficiently constructing the fused pyrroloquinoline ring system with the carboxylic acid at the 1-position.

Alternative Synthetic Routes

Regioselective Ring Expansion and H-Shift

Another approach involves regioselective ring expansion of precursors such as 3-ylideneoxindoles followed by rearrangements to yield pyrrolo[2,3-c]quinoline-1-carboxylate derivatives. This method typically uses:

  • Tosylmethyl isocyanide (TosMIC) as a reagent.
  • Base-promoted cyclization in ethanol at reflux.
  • Purification by column chromatography.

Yields for ethyl esters of pyrroloquinoline carboxylates range from 60% to 70%, with well-characterized NMR data confirming structure.

Green Synthesis via Multicomponent Reactions

Recent advances include catalyst-free, green synthetic methods involving multicomponent reactions of diketene, isatin, hydrazine, and primary amines to form related pyrroloquinoline scaffolds. Although this method is more commonly applied to pyrrolo[3,4-c]quinoline derivatives, it demonstrates potential for adaptation to this compound synthesis under optimized conditions.

Detailed Research Findings and Data

Table 1: Summary of Key Synthetic Steps and Yields for Pyrrolo[2,3-c]quinoline-1-carboxylic Acid Derivatives

Intermediate/Step Reaction Type Conditions Yield (%) Notes
2-(Pyrrol-3-yl)aniline synthesis Suzuki–Miyaura coupling Pd(OAc)2, SPhos, base, solvent 60-80 Precursor for urea formation
Urea formation Reaction with isocyanates Room temp, solvent ~60 Precursor to carbodiimide
Carbodiimide formation Dehydration of urea CBr4, PPh3, Et3N 70-75 Key intermediate for cyclization
Electrocyclization Thermal or fluoride-promoted TBAF, 1,2-DCB, heat 50-70 Forms pyrroloquinoline core
Functionalization Hydrolysis, triflation, substitution Various Variable Introduces carboxylic acid and substituents

Spectroscopic and Analytical Data

  • Melting points of purified compounds range from 158°C to 285°C depending on substitution.
  • ^1H NMR and ^13C NMR data confirm the formation of the fused ring system and carboxylic acid functionality.
  • Mass spectrometry and elemental analysis support molecular formula C13H10N2O3 for 4-methoxy derivatives.

Chemical Reactions Analysis

3H-pyrrolo[2,3-c]quinoline-1-carboxylic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve halogenation or alkylation, leading to the formation of various substituted derivatives . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Synthesis of 3H-Pyrrolo[2,3-c]quinoline Derivatives

The synthesis of 3H-pyrrolo[2,3-c]quinoline derivatives often involves multi-step organic reactions, which can yield compounds with varying biological activities. For instance, the total synthesis of trigonoine B, a pyrrolo[2,3-c]quinoline alkaloid, was achieved through a six-step process involving electrocyclization techniques. This method allowed for the production of various N-substituted derivatives that may exhibit distinct pharmacological properties .

Antimalarial Activity

Recent studies have demonstrated that certain derivatives of 3H-pyrrolo[2,3-c]quinoline exhibit potent antimalarial properties. For example, modifications to the structure have resulted in compounds with IC50 values as low as 39 nM against chloroquine-sensitive strains of Plasmodium falciparum. These findings suggest that further exploration of this scaffold could lead to the development of novel antimalarial agents .

Antibacterial Properties

The antibacterial efficacy of 3H-pyrrolo[2,3-c]quinoline derivatives has also been investigated. While some compounds showed weak activity against common pathogens like Escherichia coli and Staphylococcus aureus, others demonstrated significant potential against Mycobacterium tuberculosis, indicating a promising avenue for tuberculosis treatment .

Antileishmanial Activity

A series of uniquely functionalized derivatives have been synthesized and evaluated for antileishmanial efficacy. One compound exhibited an IC50 value of 8.36 μM against Leishmania amastigotes and showed substantial in vivo activity in infected mice . This highlights the potential for 3H-pyrrolo[2,3-c]quinoline derivatives in treating leishmaniasis.

Case Study: Trigonoine B

Trigonoine B has been shown to possess multiple biological activities including anti-HIV effects and antibacterial properties. The synthetic route developed not only provides access to trigonoine B but also opens pathways for creating analogs with enhanced biological profiles .

Case Study: Marinoquinoline Derivatives

Research on marinoquinoline-inspired compounds has revealed their activity against M. tuberculosis. These studies utilized structure-activity relationship (SAR) analyses to optimize lead compounds for better efficacy . The identification of allosteric inhibitors targeting specific enzymes represents a significant advancement in understanding the mechanism of action for these compounds.

Comparative Data Table

Compound NameActivity TypeIC50 ValueReference
Trigonoine BAntimalarial39 nM
Compound 5mAntileishmanial8.36 μM
Marinoquinoline AAntitubercular5.5 mM
Marinoquinoline BAntibacterial>190 μM

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Variations

Pyrrolo-Pyridine Carboxylic Acids
  • Example : 1H-Pyrrolo[2,3-c]pyridine-2-carboxylic acid (Yield: 95%) and its 5-chloro (71%) and 5-methoxy (80%) derivatives .
  • Comparison: Replacing quinoline with pyridine reduces aromatic conjugation, altering electronic properties.
Pyrrolo-Quinoxaline Derivatives
  • Example: Ethyl 2-amino-1-hexyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate (Mol. weight: 340.43) .
  • Comparison: The quinoxaline core introduces two nitrogen atoms, increasing polarity and hydrogen-bonding capacity.
Pyrazolo-Quinoline Carboxylic Acids
  • Example: 3-Oxo-1H-pyrazolo[4,3-c]quinoline-6-carboxylic acid (Mol. formula: C₁₁H₇N₃O₃) .
  • Comparison: The pyrazole ring introduces a non-aromatic, conjugated system with a ketone group, which may influence tautomerism and metal-binding properties. This structural variation could modulate kinase inhibition or antioxidant activity compared to the pyrrole-quinoline system .

Functional Group Modifications

Carboxylic Acid vs. Ester Derivatives
  • Carboxylic Acid: Enhances water solubility and ionic interactions but may limit bioavailability due to high polarity. Example: 8-Chlorosulfonyl-4-oxo-4,5-dihydro-3H-pyrrolo[2,3-c]quinoline-1-carboxylic acid (CAS data unavailable) .
  • Ester Derivatives : Ethyl esters (e.g., EN300-43359082, Mol. weight: 228.21) improve lipophilicity, facilitating cellular uptake. These are common prodrug forms .
Sulfonyl and Piperidinyl Substituents
  • Example: 4,5-Dihydro-4-oxo-8-[(4-piperidinylamino)sulfonyl]-3H-pyrrolo[2,3-c]quinoline-1-carboxylic acid ethyl ester (CAS: 918473-47-9) .
  • Comparison : Sulfonyl groups enhance binding to enzymes (e.g., kinases), while piperidinyl moieties may improve blood-brain barrier penetration. These modifications are critical for targeting neurological disorders .
Cytotoxicity in Cancer Cells
  • 3H-Pyrrolo[2,3-c]isoquinoline derivatives exhibit significant cytotoxicity against ovarian cancer cells, attributed to DNA intercalation or topoisomerase inhibition .
  • Contrast: Pyrrolo-pyridine analogs () lack reported anticancer data, suggesting the quinoline core is pivotal for cytotoxicity.
Multitarget Pharmacological Potential
  • Comparison: The carboxylic acid group in 3H-pyrrolo[2,3-c]quinoline-1-carboxylic acid may confer distinct selectivity compared to indoloquinolinones, which prioritize kinase inhibition .

Biological Activity

3H-pyrrolo[2,3-c]quinoline-1-carboxylic acid is a heterocyclic compound notable for its potential biological activities, particularly in medicinal chemistry. This compound has garnered attention due to its structural features that enable interactions with various biological targets, leading to potential therapeutic applications.

Chemical Structure and Properties

The compound features a fused pyrrole and quinoline structure with a carboxylic acid functional group at the 1-position. Its molecular formula contributes to its reactivity and biological activity. The unique arrangement of atoms allows for various interactions with enzymes and receptors, which are crucial for its pharmacological effects.

Biological Activities

1. Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It serves as a lead compound for developing new antimicrobial agents, particularly against resistant strains of bacteria and viruses. This potential is attributed to its ability to inhibit key enzymes involved in microbial metabolism .

2. Anticancer Activity
The compound has been investigated for its anticancer properties, particularly in relation to colorectal cancer. In vitro studies have shown that derivatives of pyrroloquinolines can selectively target cancer cells expressing the p53 protein, enhancing their antiproliferative effects. For instance, specific derivatives demonstrated IC50 values indicating effective inhibition of cancer cell growth .

3. Anti-Tuberculosis Activity
Recent studies have highlighted the efficacy of 3H-pyrrolo[2,3-c]quinoline derivatives against Mycobacterium tuberculosis. Two compounds derived from this scaffold exhibited promising minimum inhibitory concentrations (MIC) of 4.1 μM and 4.2 μM against virulent strains of the bacteria. These compounds function as inhibitors of glutamate-5-kinase, a critical enzyme in proline biosynthesis essential for bacterial survival .

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets through hydrogen bonding and hydrophobic interactions. These interactions modulate the activity of target proteins, leading to various biological outcomes such as enzyme inhibition and altered cellular signaling pathways .

Comparative Analysis with Related Compounds

The biological activity of this compound can be contrasted with other structurally similar compounds:

Compound NameStructural FeaturesUnique Properties
Trigonoine BPyrroloquinoline skeletonExhibits anti-HIV activity
Aplidiopsamine ASimilar fused ring structureKnown for antimalarial properties
MarinoquinolinesVariants of pyrrolo[2,3-c]quinolinesDiverse biological activities including anticancer
4-Oxo-4,5-dihydro-3H-pyrrolo[2,3-c]quinolineAdditional keto groupEnhanced reactivity due to carbonyl functionality

Each of these compounds demonstrates unique biological activities while sharing a common structural framework with this compound, making them valuable in medicinal chemistry research .

Case Studies

Case Study 1: Anticancer Activity
In a study evaluating the antiproliferative effects of various derivatives on human colorectal cancer cells, certain compounds showed selectivity towards p53-expressing cells. For example, compound 4a exhibited an IC50 value of 4.43 μM against HCT116 p53 +/+ cells compared to 32.50 μM for HCT116 p53 −/− cells, indicating a significant selectivity for cancer cells with functional p53 pathways .

Case Study 2: Anti-Tuberculosis Activity
A recent discovery highlighted two pyrroloquinolines derived from this compound that effectively inhibited Mycobacterium tuberculosis at low concentrations (MIC = 4.1 μM). These compounds were shown to inhibit glutamate-5-kinase, thereby disrupting essential metabolic pathways in the bacteria .

Q & A

(Basic) What are the key synthetic methodologies for preparing 3H-pyrrolo[2,3-c]quinoline-1-carboxylic acid derivatives?

The synthesis typically involves:

  • Dihydroxylation and oxidative cleavage : Starting from 4-allyl-3-amino isoquinolines or naphthyridines, dihydroxylation (e.g., Upjohn process with OsO₄/NMO) forms diols, which undergo oxidative cleavage (NaIO₄) to generate aldehydes. Subsequent cyclization in aqueous Na₂S₂O₄ yields the pyrroloquinoline core .
  • Radical methylation : For derivatives like marinoquinoline A, a radical methylation step using diethylzinc and DCP (dicumyl peroxide) is critical for introducing alkyl groups at specific positions .
  • Avoiding ozonolysis pitfalls : Traditional ozonolysis at room temperature often produces tar, but low-temperature (-78°C) or alternative dihydroxylation routes improve yield and purity .

(Basic) How is NMR spectroscopy applied to confirm the structure of 3H-pyrrolo[2,3-c]quinoline derivatives?

Key NMR features include:

  • Pyrrole ring protons : Distinct doublets in the 6–7 ppm range (¹H NMR) with coupling to adjacent protons and the 3-NH group. D₂O exchange confirms NH presence .
  • Aromatic protons : Chemical shifts and splitting patterns (e.g., naphthyridine or isoquinoline rings) align with proposed structures. For example, 5-morpholino derivatives show characteristic upfield shifts for morpholine-attached carbons in ¹³C NMR .
  • Melting points and elemental analysis : Used alongside NMR to validate purity and stoichiometry (e.g., 5-phenyl derivatives melt at 218–219°C) .

(Advanced) How can researchers address contradictions in spectral data during structural elucidation?

  • 2D NMR techniques : HSQC and HMBC resolve overlapping signals by correlating ¹H-¹³C couplings, clarifying connectivity in complex heterocycles .
  • X-ray crystallography : Definitive proof of structure for crystalline derivatives (e.g., 5-tert-butyl analogs) .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular formulas, especially when elemental analysis shows discrepancies due to hydration or solvation .

(Advanced) What strategies optimize radical methylation in synthesizing pyrroloquinoline derivatives?

  • Radical initiators : DCP (dicumyl peroxide) efficiently generates methyl radicals at mild temperatures (40–60°C), enabling selective alkylation of isocyanide precursors .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance radical stability and reaction homogeneity .
  • Protecting groups : tert-Butoxycarbonyl (Boc) groups prevent undesired side reactions during methylation, followed by TFA-mediated deprotection .

(Advanced) How can cytotoxicity data for pyrroloquinoline derivatives be analyzed to establish structure-activity relationships (SAR)?

  • In vitro assays : Screen derivatives against cancer cell lines (e.g., ovarian cancer) using IC₅₀ values. For example, 5-morpholino and 5-phenyl analogs show varying potency due to substituent electronic effects .
  • Comparative molecular field analysis (CoMFA) : Map steric/electronic properties of substituents (e.g., alkyl vs. aryl groups) to activity trends .
  • Therapeutic potential : Evaluate antimalarial activity by testing inhibition of Plasmodium growth, leveraging the rare pyrroloquinoline scaffold’s bioactivity .

(Advanced) What methods resolve low yields during the cyclization of aldehyde intermediates?

  • Silica gel additives : Including silica during NaIO₄ cleavage minimizes side reactions and improves aldehyde stability .
  • pH control : Neutral or slightly acidic conditions prevent aldehyde dimerization or over-oxidation .
  • Microwave-assisted synthesis : Accelerates cyclization kinetics, reducing decomposition risks in heat-sensitive intermediates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.